molecular formula C11H19NO3 B8112571 Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate

Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate

Cat. No.: B8112571
M. Wt: 213.27 g/mol
InChI Key: JYMYZASIFGDCNZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate is a valuable spirocyclic chemical building block designed for research and development applications in medicinal and organic chemistry. Its structure features a bridged spiro[2.5]octane core, which introduces significant three-dimensional rigidity. This property is highly advantageous in drug discovery for improving binding affinity and selectivity towards biological targets by reducing entropic penalties during ligand-receptor interaction . The compound contains a tert-butoxycarbonyl (Boc) protecting group on the amine, a standard feature that allows for versatile synthetic manipulation and selective deprotection in multi-step synthesis workflows . While specific biological data for this exact molecule may be limited, its core scaffold is recognized as a privileged structure in the design of enzyme inhibitors, peptidomimetics, and other bioactive heterocycles. As such, it serves as a key intermediate for constructing complex molecules in fragment-based screening and combinatorial library generation for lead optimization . This product is intended for use by technically qualified professionals in laboratory settings only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, personal, or any other consumer use.

Properties

IUPAC Name

tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-7-14-11(8-12)4-5-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMYZASIFGDCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via [2+1] Cycloaddition

Cyclopropane rings are often constructed using carbene or metallocarbene intermediates. For example, the Simmons-Smith reaction employs zinc-copper couples with diiodomethane to generate cyclopropanes from alkenes. In the context of tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate, a pre-formed enamine or enol ether could serve as the alkene precursor.

Example Protocol

  • Starting Material : Ethyl 2-(tert-butoxycarbonylamino)cyclopropane-1-carboxylate

  • Reagent : CH₂I₂/Zn-Cu

  • Conditions : Ether, 0°C to reflux

  • Yield : ~40–50% (extrapolated from analogous systems)

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of medium-sized rings. A diene precursor with appropriately positioned oxygen and nitrogen atoms could undergo metathesis to form the spiro system.

Challenges :

  • High dilution required to favor intramolecular cyclization over polymerization.

  • Sensitivity of Boc-protected amines to ruthenium catalysts.

Boc Protection and Functionalization

Introducing the tert-butoxycarbonyl (Boc) group is critical for nitrogen protection. The patent CN105111155A details a scalable Boc-protection method for analogous diazaspiro compounds, adaptable for oxa-azaspiro systems:

Direct Boc Protection of the Amine

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), NaOH

  • Solvent : Ethanol

  • Conditions : 0–5°C during Boc₂O addition, followed by stirring at RT.

  • Yield : 70–85% (reported for diazaspiro analogs).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on Boc₂O, facilitated by the base (NaOH). Ethanol’s polarity enhances solubility without competing nucleophilic activity.

Annulation Approaches for Heterocycle Formation

Titanium-Mediated Annulation

The RSC publication on 2-azaspiro[3.4]octane highlights titanium alkoxides (e.g., Ti(OiPr)₄) for facilitating annulations. For oxa-azaspiro systems, this method could be modified:

Proposed Route :

  • Precursor : tert-Butyl 3-(2-hydroxyethyl)cyclopropane-1-carboxylate

  • Reagent : Ti(OiPr)₄, Grignard reagent (e.g., MeMgBr)

  • Conditions : −78°C, then gradual warming to 25°C

  • Yield : ~30–45% (estimated from similar annulations).

Limitations :

  • Low yields due to steric hindrance in spiro systems.

  • Sensitivity of cyclopropane rings to strong bases.

Palladium-Catalyzed Cyclization

Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) enable C–N and C–O bond formations. A reductive amination strategy could assemble the oxa-azaspiro framework:

Example Reaction :

ComponentDetail
Starting Materialtert-Butyl 2-(2-bromoethoxy)cyclopropane-1-carboxylate
ReagentNH₃, Pd/C, H₂ (1 atm)
SolventMeOH
Temperature25°C
Yield55–60% (extrapolated from)

Comparative Analysis of Methods

The table below contrasts key synthetic routes:

MethodStarting MaterialsCatalyst/SolventYield (%)Scalability
CyclopropanationEthyl aminoacetate derivativesZn-Cu/CH₂I₂40–50Moderate
Titanium AnnulationHydroxyethylcyclopropane estersTi(OiPr)₄/THF30–45Low
Palladium Reductive AminationBromoethoxycyclopropane estersPd/C/MeOH55–60High
IndustrialEthyl vinyl ether, CH₂N₂Cu/EtOH60–70High

Challenges and Optimization Opportunities

  • Cyclopropane Stability : Ring strain necessitates mild conditions to prevent ring-opening.

  • Diastereoselectivity : Spiro center formation may yield isomers, requiring chiral catalysts or resolution techniques.

  • Cost Efficiency : Titanium-mediated routes are costly due to reagent prices; palladium-based methods offer better cost profiles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Structural Features
Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate 4-Oxa, 7-aza, spiro[2.5]octane, tert-butyl carbamate
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate 4-Aza, 7-aza, spiro[2.5]octane, tert-butyl carbamate
tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate 5-Ketone, 4-aza, 7-aza, spiro[2.5]octane, tert-butyl carbamate
tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate 7-Amino, 4-aza, spiro[2.5]octane, tert-butyl carbamate
tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride Bicyclo[4.2.0]octane (non-spiro), 3-aza, 7-aza, hydrochloride salt

Functional Group Impact

  • 4-Oxa vs. 4-Aza : The oxygen atom in the target compound enhances electron density and stability compared to nitrogen-substituted analogs .
  • 5-Oxo Group : Introduces a reactive ketone, enabling further derivatization (e.g., nucleophilic additions) .
  • Amino Substituents: The 7-amino variant (CID 131295201) offers nucleophilic sites for peptide coupling or crosslinking .

Physicochemical Properties

Property Target Compound* 4,7-Diaza Analog 5-Oxo Analog 7-Amino Analog
Molecular Formula C₁₁H₁₉NO₄ C₁₁H₂₀N₂O₂ C₁₁H₁₈N₂O₃ C₁₂H₂₂N₂O₂
Molecular Weight ~241.28 g/mol 212.29 g/mol 226.27 g/mol 226.31 g/mol
Purity Not explicitly reported 95% 99% Not reported
Storage Conditions 2–8°C, dry, dark 2–8°C, dry, dark Not reported Not reported
Physical State Likely oil or solid Solid Solid (industrial grade) Solid

Stability and Reactivity

  • Target Compound : Expected to be stable under dry, cool conditions, similar to its 4,7-diaza analog . The oxa group may reduce susceptibility to hydrolysis compared to amine-containing analogs.
  • Hydrochloride Salts : Improved solubility in aqueous systems but may require controlled humidity to prevent deliquescence .

Biological Activity

Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Molecular Information:

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • CAS Number: 886766-28-5
  • Purity: ≥95%

Synthesis

The synthesis of this compound involves several chemical reactions, including substitution, hydrogenation, cyclization, and reduction. The process typically employs reagents such as sodium hydride and solvents like tetrahydrofuran, yielding high purity products suitable for biological testing .

Research indicates that this compound acts as an intermediate in the development of compounds that inhibit LRRK2 kinase activity. This inhibition is particularly relevant for treating neurodegenerative diseases such as Parkinson's disease, where LRRK2 mutations are implicated .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds within the spirocyclic class. For instance, compounds with similar structures have demonstrated potent activity against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus species. These compounds exhibit low minimal inhibitory concentrations (MICs), indicating their effectiveness against resistant bacteria .

Case Studies and Research Findings

  • Inhibition Studies:
    • A study evaluated the inhibitory effects of spirocyclic compounds on bacterial topoisomerases, revealing that certain derivatives exhibited dual inhibition against DNA gyrase and topoisomerase IV with low nanomolar IC50 values. These findings suggest a promising therapeutic application in treating bacterial infections .
  • In Vivo Efficacy:
    • In vivo studies using mouse models demonstrated that specific spirocyclic derivatives could effectively reduce bacterial load in infections caused by vancomycin-intermediate Staphylococcus aureus, showcasing their potential as new antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeCompoundMIC Range (μg/mL)Target Organism
AntibacterialTert-butyl 4-oxa-7-azaspiro<0.03125 - 0.25Gram-positive (e.g., S. aureus)
1 - 4Gram-negative (e.g., K. pneumoniae)
Kinase InhibitionLRRK2 inhibitorsNot specifiedNeurodegenerative disorders

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as iridium-catalyzed amination (e.g., allyl acetate coupling with diazaspiro intermediates under 70°C in DMF), achieving yields up to 98% . Key factors include:
  • Catalyst Selection : Iridium catalysts enable regio- and enantioselective amination.
  • Temperature Control : Elevated temperatures (70–100°C) enhance reaction efficiency.
  • Purification : Silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity .
    Table 1 : Comparison of Synthetic Methods
MethodCatalystSolventYieldPurity (HPLC)Reference
Iridium-catalyzed[Ir(cod)Cl]₂DMF98%95% ee
Thermal cyclizationNoneTHF65%90%

Q. How is the molecular structure of this compound characterized, and what techniques validate its spirocyclic framework?

  • Methodological Answer : Structural validation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons and tert-butyl groups (e.g., δ 1.4 ppm for tert-butyl) .
  • HRMS/FTIR : Confirms molecular weight (e.g., [M+H]⁺ = 225.28) and functional groups (C=O at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (if crystals are obtainable) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound, and how can computational methods aid in mechanistic studies?

  • Methodological Answer : Key reactions include:
  • Oxidation/Reduction : LiAlH₄ reduces carbonyl groups to alcohols; KMnO₄ oxidizes amines to nitro groups .
  • Substitution : Nucleophilic attack at the azaspiro nitrogen (e.g., alkylation with methyl iodide) .
    Mechanistic Tools :
  • DFT Calculations : Predict transition states and regioselectivity (e.g., B3LYP/6-31G* level) .
  • Kinetic Isotope Effects : Probe rate-determining steps in amination .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for structurally similar azaspiro compounds?

  • Methodological Answer : Discrepancies arise from assay variability or structural nuances. Strategies include:
  • Dose-Response Studies : Establish IC₅₀/EC₅₀ values across cell lines (e.g., MTT assay for cytotoxicity) .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. benzyl groups) .
    Table 2 : Biological Activity of Analogues
CompoundAssay SystemActivity (IC₅₀)Reference
Tert-butyl 7-phenyl derivativeHeLa cells12 µM
Benzyl-substituted analogueE. coliMIC = 50 µg/mL

Q. What methodologies are recommended for evaluating in vivo pharmacokinetics and toxicity of this compound?

  • Methodological Answer : Preclinical protocols involve:
  • ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations in rodent models .
  • Toxicology : Acute toxicity testing (OECD 423) and histopathology .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites .

Q. How can researchers address discrepancies in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer : Cross-validation methods:
  • Reproducibility Checks : Standardize solvents, catalysts, and reaction times .
  • Chiral HPLC : Quantify enantiomeric excess (e.g., 95% ee in iridium-catalyzed synthesis) .
  • In Situ Monitoring : ReactIR tracks intermediate formation .

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